Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
Description
The compound Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a synthetic piperidine derivative featuring a 4-phenyl substituent on the piperidine ring and a 1-carbonyl group linked to a 5-aminobenzo[b]thiophene moiety. This structure combines the conformational flexibility of the piperidine scaffold with the aromatic and electronic properties of the benzo[b]thiophene system. Piperidine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic adaptability and ability to interact with diverse biological targets .
Properties
CAS No. |
832102-97-3 |
|---|---|
Molecular Formula |
C20H20N2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2OS/c21-17-6-7-18-16(12-17)13-19(24-18)20(23)22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11,21H2 |
InChI Key |
UDFINEKTIZVXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction or functionalization of the piperidine ring, often starting from 1-substituted piperidones.
- Introduction of the 4-phenyl substituent onto the piperidine ring, frequently via Grignard or organolithium reagents.
- Attachment of the 5-aminobenzo[b]thien-2-yl carbonyl moiety through acylation or carbonylation reactions.
- Protection and deprotection steps to manage functional groups during synthesis.
Preparation of 4-Phenylpiperidine Core
A key intermediate in the synthesis is 4-phenylpiperidine or its derivatives. According to patent US20040171837A1, 4-amino-4-phenylpiperidines can be prepared via a multi-step process starting from 1-benzyl-4-piperidone or 1-protected 4-piperidone derivatives. The general steps include:
- Formation of cyanohydrin from 1-benzyl-4-piperidone hydrochloride using potassium cyanide in a biphasic system.
- Reaction of the cyanohydrin intermediate with benzylmethylamine or other N-protected alkylamines to form 1-benzyl-4-cyano-4-(N-substituted amino)piperidine.
- Grignard reaction with phenylmagnesium bromide to introduce the 4-phenyl substituent.
- Subsequent deprotection and hydrogenation steps to yield 4-amino-4-phenylpiperidine derivatives.
This method allows for variation in the N-substituents and provides a route to variously substituted 4-alkylamino-4-phenylpiperidines, which are important intermediates for further functionalization.
Introduction of the 5-Aminobenzo[b]thien-2-yl Carbonyl Group
The 5-aminobenzo[b]thien-2-yl moiety is a heteroaromatic system containing sulfur, and its incorporation as a carbonyl substituent on the piperidine nitrogen requires specific acylation techniques.
Detailed Stepwise Preparation Protocol (Inferred and Adapted)
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Cyanohydrin Formation | 1-benzyl-4-piperidone hydrochloride + KCN | Biphasic toluene/water, 15-45°C | Forms 1-benzyl-4-cyano-piperidine intermediate |
| 2. Amine Addition | Cyanohydrin + N-benzylmethylamine | 40-45°C, 6-10 h | Forms 1-benzyl-4-cyano-4-(N-substituted amino)piperidine |
| 3. Grignard Reaction | Intermediate + phenylmagnesium bromide | 15-25°C, 2 h | Introduces 4-phenyl substituent |
| 4. Workup and Salt Formation | Acid/base washes, oxalic acid precipitation | Room temperature to reflux | Isolates 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine dioxalate |
| 5. Hydrogenation and Deprotection | Pd/C catalyst, methanol, 45°C, 24 h | Removes benzyl protecting groups | |
| 6. Acylation with 5-Aminobenzo[b]thien-2-yl Carbonyl | Coupling agents (e.g., DCC, EDC) | Anhydrous conditions, room temperature or mild heating | Forms final amide bond |
This sequence is adapted from the detailed methods for 4-amino-4-phenylpiperidine derivatives and incorporates the acylation step for the benzo[b]thienyl carbonyl group.
Analytical and Purification Considerations
- Purification: Intermediate and final compounds are typically purified by crystallization from ethanol, acetone, or butanol mixtures, often as oxalate salts to improve stability and handling.
- Characterization: Melting points, NMR spectroscopy, and chromatographic methods are used to confirm structure and purity.
- Hydrogenation: Catalytic hydrogenation over 5% Pd/C is employed to remove benzyl protecting groups without affecting other sensitive functionalities.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Temperature | Time | Yield (Example) | Notes |
|---|---|---|---|---|---|
| Cyanohydrin Formation | 1-benzyl-4-piperidone HCl, KCN | 15-45°C | 3 h addition + heating | ~90% | Biphasic system |
| Amine Addition | N-benzylmethylamine | 40-45°C | 6-10 h | High | Forms amino-cyano intermediate |
| Grignard Reaction | Phenylmagnesium bromide | 15-25°C | 2 h | ~85% | Introduces phenyl group |
| Hydrogenation | Pd/C, MeOH | 45°C | 24 h | ~80% | Debenzylation |
| Acylation | 5-aminobenzo[b]thien-2-yl carboxylic acid derivative, coupling agent | RT to mild heat | Several hours | Variable | Amide bond formation |
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparison of the target compound with structurally related piperidine derivatives, focusing on substituent effects and reported biological activities:
Key Structural and Pharmacological Insights
The 4-phenyl substituent on piperidine is a common feature in mu-opioid agonists (e.g., loperamide analogs), where it stabilizes receptor interactions via hydrophobic contacts .
Electronic and Steric Considerations Thiosemicarbazones (e.g., compounds 5a–s) exhibit metal-chelating properties due to their sulfur and nitrogen donors, which are absent in the target compound’s benzo[b]thiophene system. This difference may redirect bioactivity from metalloenzyme inhibition to receptor modulation . The 5-amino group on the benzo[b]thiophene could introduce hydrogen-bonding interactions, similar to the 5,6-dimethoxy groups in E2020, which are critical for AChE inhibition .
Pharmacokinetic Profiles Piperidine derivatives with bulky aromatic acyl groups (e.g., benzo[b]thiophene, indanone) often exhibit improved metabolic stability compared to aliphatic or smaller aryl substituents, as seen in E2020’s prolonged in vivo activity .
Biological Activity
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a piperidine ring linked to a carbonyl group, which is further attached to a 5-aminobenzo[b]thien moiety and a phenyl group. This unique combination of functional groups suggests diverse biological activities, making it a subject of interest for pharmacological research.
- Molecular Formula : C₁₄H₁₆N₂OS
- Molecular Weight : Approximately 256.36 g/mol
- Structural Features : The compound contains a piperidine ring, a benzo[b]thiophene moiety, and a phenyl group, contributing to its unique chemical reactivity and biological activities .
Antimicrobial Properties
Preliminary studies indicate that Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exhibits notable antimicrobial activity. Research on similar piperidine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, compounds with the piperidine nucleus have demonstrated antibacterial and antifungal effects .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Early investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific molecular targets such as enzymes or receptors that are crucial in cancer pathways. This aligns with findings from related studies on piperidine derivatives which have shown promise in cancer treatment .
Enzyme Inhibition
Piperidine derivatives are known for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The potential of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- to act as an AChE inhibitor could position it as a valuable candidate for further research in this area .
The mechanism of action for Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is thought to involve interactions with specific biological targets. These interactions can lead to the inhibition of key enzymes or receptors involved in disease pathways, thus influencing therapeutic outcomes .
Comparative Analysis with Related Compounds
To better understand the biological activity of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-, it is useful to compare it with other related compounds. The table below summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Piperidine | Six-membered ring with one nitrogen atom | Basic structure; limited biological activity |
| Pyridine | Six-membered aromatic ring with one nitrogen | Enhanced stability; varied biological effects |
| Piperazine | Six-membered ring with two nitrogen atoms | Greater basicity; diverse pharmacological properties |
| Piperidine Derivatives | Various substitutions on the piperidine ring | Antimicrobial, anticancer activities |
The uniqueness of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl lies in its specific combination of structural elements that provide distinct chemical reactivity and potential biological activities not found in simpler derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives:
- Antimicrobial Activity Study : A study evaluated various piperidine derivatives against multiple bacterial strains and found significant antibacterial properties linked to their structural features .
- Anticancer Evaluation : Research focused on the anticancer effects of similar compounds showed that modifications in their structure could lead to enhanced efficacy against cancer cells .
- Enzyme Inhibition Research : Investigations into enzyme inhibition demonstrated that certain piperidine derivatives effectively inhibited AChE, highlighting their potential use in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
